Taraxasterol
Description
Overview of Natural Products and Triterpenoids in Biomedical Research
Natural products, which are chemical compounds produced by living organisms, have long been a vital source for the discovery of new drugs mdpi.comencyclopedia.pub. Higher plants, in particular, have provided several major classes of approved cancer chemotherapeutic agents nih.gov. Among the vast array of natural products, triterpenoids represent a large and structurally diverse group, with over 20,000 distinct compounds identified encyclopedia.pub. These molecules are derived from a C30 precursor, squalene (B77637), and are characterized by a carbon skeleton based on six isoprene units encyclopedia.pub.
Triterpenoids are widely distributed in the plant kingdom and are of significant interest due to their structural diversity and a broad spectrum of biological activities elsevierpure.com. They are classified into various structural families, including lupane, oleanane, and ursane types mdpi.com. The pharmacological actions of many triterpenoids are often linked to the functional groups present in their complex ring structures mdpi.com. Pentacyclic triterpenoids, a major subgroup, are recognized for their significant medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities rsc.org. Their therapeutic potential has made them a subject of extensive research in the quest for new medicines mdpi.comelsevierpure.com.
Historical Context and Discovery of Taraxasterol (B1681928)
The initial discovery and isolation of this compound date back to the early 20th century. In 1912, researchers Power and Browning first reported isolating the compound from the non-saponifiable matter of the dandelion root (Taraxacum officinale) nih.govfrontiersin.org. At the time of its discovery, it was initially described as a phytosterol nih.govfrontiersin.org.
Further elucidation of its chemical nature came decades later. In the 1950s, the specific structure and configuration of this compound were detailed nih.gov. It was identified as a pentacyclic triterpene with the chemical name (3β, 18α, 19α)-Urs-20 (30)-en-3-ol and a molecular formula of C30H50O nih.gov. Subsequent research has identified the highest concentrations of this compound to be in the latex of Taraxacum officinale nih.govfrontiersin.org. Studies involving the incorporation of radiolabeled mevalonic acid have helped to reveal its biosynthetic pathway within the plant, indicating that it is synthesized in the (pseudo)laticifer cells nih.govfrontiersin.org.
Significance of this compound as a Bioactive Pentacyclic Triterpenoid (B12794562)
This compound is classified as a pentacyclic triterpenoid, a specific structural class known for a wide range of biological activities benthamdirect.comnih.govresearchgate.neteurekaselect.com. Its significance in biomedical research stems from its demonstrated bioactive properties in numerous preclinical studies nih.gov. Scientific literature highlights its anti-inflammatory, antioxidant, and antineoplastic (anti-cancer) attributes benthamdirect.comeurekaselect.com.
The compound's therapeutic potential has been explored in various disease models, showing promising effects in conditions such as liver injury, arthritis, and pneumonia nih.govbenthamdirect.comeurekaselect.com. For instance, research has shown that this compound can reduce the levels of various inflammatory mediators nih.govresearchgate.netcaymanchem.com. It has also been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress-related damage in cellular models nih.gov. These diverse biological activities underscore the importance of this compound as a lead compound for further investigation in the development of new therapeutic agents phcogrev.com.
Properties
IUPAC Name |
4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMEBCFHUKHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taraxasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225.5 - 226 °C | |
| Record name | Taraxasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Advanced Isolation Methodologies of Taraxasterol
Botanical Sources and Distribution of Taraxasterol (B1681928)
The genus Taraxacum, commonly known as dandelion, is a primary and well-documented source of this compound. nih.govtandfonline.com It is considered one of the main active constituents of this plant group. nih.gov this compound is found in various parts of the dandelion plant, including the roots, aerial parts, and particularly high concentrations are observed in the latex. biosynth.comnih.govcabidigitallibrary.org
Research has identified this compound in several Taraxacum species, including Taraxacum officinale and Taraxacum japonicum. biosynth.comphcogrev.comresearchgate.net In Taraxacum officinale, the amount of this compound has been quantified in both natural root extract (2.96 μg/ml) and root callus cultures (3.013 μg/ml) through HPLC analysis. nih.govfrontiersin.org The biosynthesis of this compound is believed to occur in the (pseudo)laticifer cells of the plant. frontiersin.org
Beyond the Taraxacum genus, this compound is distributed across a variety of other plant families. It is found in edible plants like legumes, cereals, nuts, and seeds, as well as in their oils. researchgate.netnih.govfrontiersin.org Several medicinal plants are also known to contain this compound. researchgate.netnih.govphcogrev.comfrontiersin.org
The following table provides a summary of various plant species, outside of the Taraxacum genus, that have been identified as sources of this compound, along with the plant part where it is found.
| Plant Family | Plant Species | Part Containing this compound |
| Asteraceae | Achillea millefolium | Leaves |
| Asteraceae | Centaurea perrottetii | Aerial Part |
| Asteraceae | Centipeda minima | Leaves |
| Asteraceae | Carthamus tinctorius | Flowers |
| Asteraceae | Chrysanthemum morifolium | Flowers |
| Asteraceae | Helianthus annuus | Flowers |
| Asteraceae | Inula britannica | Not specified |
| Caesalpiniaceae | Acrocarpus fraxinifolius | Seed oil |
| Fabaceae | Bauhinia retusa | Seed oil |
| Fabaceae | Prosopis juliflora | Seed oil |
| Fabaceae | Pongamia pinnata | Seed oil |
| Apocynaceae | Catharanthus roseus | Seed oil |
| Casuarinaceae | Casuarina equisetifolia | Seed oil |
| Sapotaceae | Mimusops elengi | Seed oil |
| Sapotaceae | Mimusops hexandra | Seed oil |
| Sapotaceae | Butyrospermum parkii | Shea butter from seed kernels |
| Nymphaeaceae | Nymphaea nelumbo | Seed oil |
| Theaceae | Camellia jonica | Seed oil |
| Theaceae | Thea sinensis | Seed oil |
| Phytolaccaceae | Phytolacca americana | Seed oil |
| Crassulaceae | Bryophyllum pinnatum | Aerial parts |
| Compositae | Calendula officinalis | Flowers |
This table is compiled from information found in references researchgate.netphcogrev.comresearchgate.netresearchgate.netresearchgate.net.
State-of-the-Art Extraction Techniques for this compound
The extraction of this compound from plant matrices involves a range of techniques, from traditional methods to modern, more efficient "green" technologies.
Conventional solvent extraction is a widely used method for obtaining this compound. greenskybio.com This technique relies on the principle of solubility, where a solvent is chosen to dissolve the target compound from the plant material. greenskybio.com The plant material, often dried and ground to a fine powder, is macerated or soaked in the selected solvent. researchgate.netgreenskybio.com
Commonly used solvents for this compound extraction are non-polar, such as hexane, chloroform, and ethyl acetate (B1210297), due to the relatively non-polar nature of the compound. greenskybio.com Other solvents like ethanol (B145695) and methanol (B129727) have also been employed. greenskybio.comgreenskybio.com Soxhlet extraction is a specific type of conventional solvent extraction that has been utilized for obtaining triterpenoids from dandelion. researchgate.net The choice of solvent can be influenced by factors like cost, safety, and environmental impact. greenskybio.com Temperature is a critical parameter in this process; while higher temperatures can increase solubility, they also risk degrading the compound. greenskybio.com
In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods. These "green" technologies aim to reduce solvent consumption and extraction time.
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. hielscher.comhielscher.com This process disrupts plant cell walls, enhancing the release of bioactive compounds into the solvent. hielscher.com UAE is noted for its high efficiency, reduced processing time, and ability to be used with various solvents, including water and ethanol. hielscher.comhielscher.comresearchgate.net The technique has been successfully applied to extract polysaccharides from Taraxacum mongolicum and triterpenoids from other plants. researchgate.netnih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant mixture, which accelerates the mass transfer rate and improves extraction efficiency. greenskybio.comjst.go.jp This method is considered a potential alternative to traditional solid-liquid extraction. jst.go.jp Precise temperature control is crucial in MAE to prevent the thermal degradation of this compound due to rapid heating. greenskybio.com MAE has been used for the extraction of phenolic compounds and has shown higher efficiency and reduced extraction times compared to conventional methods like Soxhlet extraction. ump.edu.mygoogle.com
Supercritical Fluid Extraction (SFE) is another advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. greenskybio.com Supercritical CO₂ possesses properties of both a liquid and a gas, allowing it to penetrate plant material effectively and selectively dissolve this compound. greenskybio.com SFE is considered a green method because CO₂ is non-toxic and environmentally benign. greenskybio.com It offers high selectivity and operates at relatively low temperatures, minimizing compound degradation. greenskybio.comresearchgate.net
The following table compares the key features of these extraction techniques.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Conventional Solvent Extraction | Solubilization of target compound in a solvent. greenskybio.com | Simple, widely used. | Can be time-consuming, may use large volumes of potentially toxic solvents. greenskybio.comaelsindia.com |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. hielscher.com | High yield, rapid process, compatible with various solvents. hielscher.comhielscher.com | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent, increasing extraction rate. greenskybio.com | High efficiency, reduced extraction time. ump.edu.my | Risk of thermal degradation if not controlled. greenskybio.com |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a selective solvent. greenskybio.com | High selectivity, green solvent, low-temperature operation. greenskybio.comresearchgate.net | High initial equipment cost. |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a mixture of compounds. Chromatography is an essential step for the isolation and purification of this compound. greenskybio.com
Column Chromatography is a fundamental purification technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. greenskybio.com Different compounds in the extract move through the column at different rates, allowing for their separation. greenskybio.com
Thin-Layer Chromatography (TLC) is often used for preliminary analysis and to monitor the separation process. greenskybio.com It helps in identifying the presence of this compound in different fractions. greenskybio.comspringermedizin.de
High-Performance Liquid Chromatography (HPLC) is a more advanced and precise technique that provides high-resolution separation. greenskybio.com It is used for both the purification and quantitative analysis of this compound. nih.govfrontiersin.orggreenskybio.com Reversed-phase HPLC with a C18 column is a common method for this compound analysis. nih.govnih.govfrontiersin.org
Counter-Current Chromatography (CCC) is a liquid-liquid separation technique that avoids the use of solid adsorbents, thus preventing the irreversible adsorption of the sample. nih.gov It has been used for the separation of various terpenoids, including this compound acetate. nih.govresearchgate.net
After chromatographic separation, recrystallization can be employed as a final purification step. greenskybio.com This involves dissolving the partially purified this compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of purer crystals. greenskybio.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analytical quantification and preparative isolation of this compound. ontosight.aigsconlinepress.com Reversed-phase HPLC is a commonly employed mode for its separation. frontiersin.org This method utilizes a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. researchgate.netresearchgate.net
Research has demonstrated the use of various HPLC conditions for this compound analysis. For instance, this compound was successfully isolated from wild and regenerated organs of Taraxacum officinale using a reversed-phase HPLC system with a mobile phase consisting of an acetonitrile (B52724)/water (CH₃CN/H₂O) gradient. frontiersin.org In another study, a quantitative analysis of ψ-taraxasterol (a related isomer) in various Cousinia species was performed using an HPLC system coupled with a photodiode array (PDA) detector. dergipark.org.tr The development of HPLC methods also involves validating parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable measurement. researchgate.net One such validated method for the related compound Taraxerol reported a retention time of 3.519 minutes with an LOD of 0.0026 µg/mL and an LOQ of 0.0081 µg/mL. researchgate.net
| Compound | Plant Source / Matrix | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| This compound | Taraxacum officinale | Reversed-Phase | CH₃CN/H₂O | Not Specified | frontiersin.org |
| ψ-taraxasterol | Cousinia species | Not Specified | Not Specified | PDA | dergipark.org.tr |
| This compound | Rat Plasma | C18 (4.6 × 50 mm, 5.0 µm) | Methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v) | MS/MS | researchgate.net |
| Taraxerol | Standard | Khromasil 100-5-C8 | Methanol:Water (90:10 v/v) | UV at 276 nm | gsconlinepress.comresearchgate.net |
Counter-Current Chromatography and Preparative Chromatography
For isolating larger quantities of this compound, preparative-scale chromatographic techniques are essential. These methods are designed to purify compounds from milligram to kilogram scales. evotec.com
Preparative Chromatography is essentially a scaled-up version of analytical HPLC. phenomenex.com It aims to isolate a sufficient quantity of a pure compound for further use, such as structural elucidation or biological testing. phenomenex.com This technique uses columns with larger internal diameters (≥20 mm) and operates at much higher flow rates compared to analytical HPLC. phenomenex.com A study on the purification of triterpenoid (B12794562) esters from Marigold (Calendula officinalis) successfully used preparative reversed-phase HPLC with a LiChrosorb RP-18 column and methanol as the mobile phase to obtain compounds with over 96% purity. researchgate.net This approach is robust and scalable for obtaining multi-gram amounts of target compounds. researchgate.net
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. chromatographyonline.comresearchgate.net The separation occurs between two immiscible liquid phases, with one serving as the stationary phase held in a coil by centrifugal force, while the other acts as the mobile phase. researchgate.netnih.gov This method eliminates problems associated with solid supports, such as irreversible adsorption of the sample and sample denaturation. researchgate.net High-Speed Counter-Current Chromatography (HSCCC), a modern form of CCC, has been effectively used for the preparative isolation and purification of various natural products, including compounds from the Taraxacum genus. nih.govaocs.org For example, HSCCC was applied to purify flavonoid glycosides from Taraxacum mongolicum using a two-phase solvent system of ethyl acetate/n-butanol/water, yielding products with purities exceeding 98%. nih.gov The versatility of CCC allows it to be used for a wide range of natural products, including terpenoids. nih.gov
| Feature | Analytical Chromatography | Preparative Chromatography |
|---|---|---|
| Primary Goal | Quantification and identification | Isolation and purification of bulk material phenomenex.com |
| Sample Size | Micrograms (µg) to nanograms (ng) | Milligrams (mg) to kilograms (kg) evotec.com |
| Column Internal Diameter | Typically < 5 mm | ≥ 20 mm phenomenex.com |
| Flow Rate | Low (e.g., < 2 mL/min) | High (e.g., 10-200 mL/min) phenomenex.com |
| Fraction Collection | Often sent to waste after detection | Fractions of the purified compound are collected researchgate.net |
Advanced Purity Assessment Protocols
Ensuring the purity of isolated this compound is a critical final step. Quality control protocols are employed to test for impurities, including residual solvents or other co-extracted compounds. greenskybio.com
The most common method for determining purity is HPLC analysis . greenskybio.com The chromatogram of the purified this compound sample is compared against a certified reference standard. Purity is typically expressed as a percentage, with values of 98% or higher often achieved and reported in research. researchgate.netmdpi.com
In addition to HPLC, other analytical techniques are used to establish purity and confirm identity:
Gas Chromatography (GC): This technique is particularly useful for residual solvent analysis, ensuring that solvents used during extraction and purification (like ethanol or methanol) are below acceptable limits. greenskybio.com
Spectroscopic Methods: Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. nih.gov While their primary role is to confirm the chemical structure, they also serve as a purity check. A pure sample will yield a clean spectrum where all signals correspond to the target molecule, without significant signals from impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): As part of method validation for analytical procedures, the LOD (the lowest concentration of an analyte that can be reliably detected) and the LOQ (the lowest concentration that can be quantitatively measured with acceptable precision and accuracy) are determined. researchgate.net These parameters define the sensitivity of the analytical method used for purity assessment.
Biosynthetic Pathways and Biotechnological Production of Taraxasterol
Elucidation of Taraxasterol (B1681928) Biosynthesis from Mevalonate (B85504) Pathway
The journey to synthesizing this compound begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes responsible for producing isoprenoid precursors. nih.govwikipedia.org This pathway commences in the cytoplasm with acetyl-CoA. nih.govcreative-proteomics.com
The biosynthesis of this compound involves a series of enzymatic reactions and key intermediate compounds. The process starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. creative-proteomics.commetwarebio.com Subsequently, HMG-CoA synthase facilitates the combination of another acetyl-CoA molecule with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.combyjus.com The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate; this is a critical rate-limiting step in the pathway. metwarebio.combyjus.com
Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgbyjus.com These molecules are the foundational units for all isoprenoids. wikipedia.org
The pathway continues with the formation of farnesyl pyrophosphate (FPP) from the condensation of IPP molecules. mdpi.com Two molecules of FPP are then joined by the enzyme squalene (B77637) synthase to create squalene. mdpi.comnih.gov Squalene, a 30-carbon linear hydrocarbon, serves as the direct precursor for triterpenoid (B12794562) synthesis. nih.govwikipedia.org The enzyme squalene epoxidase introduces an epoxide ring to squalene, converting it into (3S)-2,3-oxidosqualene. mdpi.comnih.govontosight.ai This cyclization precursor is pivotal, as its folding within the active site of the subsequent enzyme dictates the final triterpenoid structure. ontosight.ai
The transformation of 2,3-oxidosqualene (B107256) into this compound involves a complex series of cyclizations and rearrangements. The process is initiated by the formation of a dammarenyl cation, which then undergoes rearrangements to form baccharenyl and subsequently lupanyl cations. wikipedia.orgresearchgate.net Further intramolecular reactions, including a 1,2-methyl shift, lead to the formation of the taraxasteryl cation, the final intermediate before a deprotonation step yields this compound. wikipedia.org
Oxidosqualene cyclases (OSCs), also known as triterpene synthases, are the key enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into the diverse array of triterpene skeletons. mdpi.comnih.gov The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site determines which of the more than 100 different triterpene scaffolds is formed. mdpi.com
In the formation of pentacyclic triterpenes like this compound, the substrate adopts a chair-chair-chair conformation. mdpi.com In contrast, a chair-boat-chair conformation leads to the synthesis of cycloartenol, a precursor for phytosterols. mdpi.com
Several OSCs involved in this compound biosynthesis have been identified and characterized. For instance, in Taraxacum coreanum, the enzyme TcOSC1 has been shown to be a multifunctional OSC that produces this compound along with other triterpenes like ψ-taraxasterol, α-amyrin, β-amyrin, δ-amyrin, and dammarenediol-II. nih.gov Similarly, an OSC from lettuce (Lactuca sativa), LsOSC1, was found to produce this compound, ψ-taraxasterol, α-amyrin, and β-amyrin. nih.govnih.gov Research on tea plants (Camellia sinensis) has also revealed that a specific mutation (V732F) in the CsOSC5 enzyme can alter its product profile from friedelin (B1674157) to this compound and ψ-taraxasterol. nih.govacs.org These findings highlight the crucial role of specific OSCs and even single amino acid residues in determining the final triterpenoid product.
Genetic and Molecular Basis of this compound Production in Plants
The production of this compound in plants is governed by a complex interplay of genes and regulatory factors. The expression of genes encoding the enzymes of the mevalonate pathway and specific OSCs is fundamental. mdpi.com Transcriptome analysis has been a powerful tool in identifying candidate OSC genes. For example, four putative OSC genes (TcOSC1, TcOSC2, TcOSC3, and TcOSC4) were isolated from Taraxacum coreanum through such analysis. nih.gov
Studies have shown that the expression of these genes can be influenced by various factors, including plant development and environmental stresses. mdpi.com For instance, in Taraxacum koksaghyz, the expression of TkOSC1 was highest in 10- and 12-week-old plants. nih.gov Furthermore, the application of elicitors like methyl jasmonate can induce the expression of genes involved in triterpene biosynthesis. nih.gov
The regulation of these biosynthetic pathways also involves transcription factors (TFs), which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. mdpi.com These TFs can activate or repress the expression of multiple genes within a metabolic pathway in response to developmental cues or environmental stimuli like salinity and drought. mdpi.com
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Yield
The growing interest in the pharmacological properties of this compound has spurred efforts to develop biotechnological methods for its large-scale production, moving beyond reliance on plant extraction.
Microbial systems, particularly the yeast Saccharomyces cerevisiae, have emerged as promising platforms for the heterologous production of triterpenoids. sci-hub.senih.govdicp.ac.cn Yeast provides a well-characterized genetic background and is amenable to metabolic engineering. frontiersin.orgmdpi.com
A key strategy involves introducing the plant genes responsible for this compound synthesis into the yeast genome. nih.gov The functional characterization of many OSCs, such as TcOSC1 from T. coreanum and LsOSC1 from lettuce, was achieved through their expression in yeast. nih.govnih.govresearchgate.net Co-expression of LsOSC1 with a triterpene acetyltransferase (LsTAT1) in yeast successfully produced this compound acetate (B1210297). nih.gov
To enhance the yield of the target compound, metabolic engineering strategies are often employed. These can include upregulating the endogenous mevalonate pathway in yeast to increase the supply of the precursor 2,3-oxidosqualene. sci-hub.se This often involves overexpressing key enzymes like the truncated HMG-CoA reductase (tHMG1). sci-hub.se
Plant cell and tissue culture offers an alternative in vitro system for producing valuable secondary metabolites like this compound, independent of geographical and climatic constraints. nih.gov Callus and cell suspension cultures of Taraxacum officinale have been successfully established and shown to produce this compound. frontiersin.orgnih.govresearchgate.net
Research has demonstrated that the production of this compound in these cultures can be significantly enhanced through elicitation. Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in the synthesis of secondary metabolites. For example, treating T. officinale cultures with methyl jasmonate or β-cyclodextrins has been shown to increase this compound production. mdpi.com In one study, the use of cyclodextrins in Solanum lycopersicum cell cultures not only increased triterpene production but also promoted the release of these compounds into the culture medium, which could simplify downstream processing. mdpi.com
Furthermore, hairy root cultures, induced by transformation with Agrobacterium rhizogenes, represent another promising approach. These cultures are known for their genetic stability and relatively fast growth in hormone-free media, and they have been explored for the production of various metabolites in Taraxacum species. researchgate.net
Interactive Data Table: Key Enzymes in this compound Biosynthesis This table summarizes the enzymes and their functions in the biosynthesis of this compound.
| Enzyme | Function | Pathway Step |
|---|---|---|
| Acetyl-CoA C-acetyltransferase (Thiolase) | Condenses two acetyl-CoA molecules | Mevalonate Pathway |
| HMG-CoA synthase | Forms HMG-CoA | Mevalonate Pathway |
| HMG-CoA reductase | Reduces HMG-CoA to mevalonate (rate-limiting step) | Mevalonate Pathway |
| Squalene synthase | Synthesizes squalene from two farnesyl pyrophosphate molecules | Triterpenoid Biosynthesis |
| Squalene epoxidase | Converts squalene to 2,3-oxidosqualene | Triterpenoid Biosynthesis |
Interactive Data Table: Biotechnological Production Strategies for this compound This table outlines different biotechnological approaches for producing this compound.
| Approach | System | Key Findings | References |
|---|---|---|---|
| Heterologous Expression | Saccharomyces cerevisiae (Yeast) | Functional characterization of OSCs; Production of this compound and its derivatives. | nih.gov, nih.gov, nih.gov |
| Plant Cell Suspension Culture | Taraxacum officinale, Solanum lycopersicum | Production of this compound; Yield enhancement with elicitors (methyl jasmonate, cyclodextrins). | mdpi.com, nih.gov, frontiersin.org |
Advanced Spectroscopic and Chromatographic Characterization for Structural Confirmation of Taraxasterol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like taraxasterol (B1681928). One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to build a complete picture of the atomic framework.
The 1H (proton) and 13C (carbon-13) NMR spectra of this compound reveal the distinct chemical environments of each hydrogen and carbon atom in the molecule.
The 1H NMR spectrum is characterized by a series of signals corresponding to the 50 protons. Key features include:
A doublet of doublets around δ 3.20 ppm, which is characteristic of the axial proton (H-3) attached to the carbon bearing the hydroxyl group.
Two broad singlets at approximately δ 4.65 and 4.58 ppm, indicative of the two exocyclic methylene (B1212753) protons (H-30a and H-30b) of the double bond.
A complex multiplet region between δ 0.80 and 2.40 ppm containing the overlapping signals of the numerous methylene and methine protons of the pentacyclic system.
Several sharp singlets in the upfield region (δ 0.75 - 1.05 ppm) corresponding to the seven methyl groups (C-23, C-24, C-25, C-26, C-27, C-28, and C-29).
The 13C NMR spectrum shows 30 distinct carbon signals, confirming the triterpenoid (B12794562) nature of the compound. Notable resonances include:
A signal around δ 79.0 ppm, assigned to the C-3 carbon atom bonded to the hydroxyl group.
Two signals in the olefinic region: one around δ 154.5 ppm for the quaternary carbon (C-20) and another around δ 107.2 ppm for the methylene carbon (C-30) of the double bond.
Signals for the seven methyl carbons, typically appearing in the δ 15.0 - 28.0 ppm range.
A series of signals for the remaining methine, methylene, and quaternary carbons that constitute the fused ring system.
The following table summarizes the characteristic 1H and 13C NMR chemical shift assignments for this compound, compiled from various spectroscopic studies.
| Carbon No. | 13C Chemical Shift (δ ppm) | 1H Chemical Shift (δ ppm) (Multiplicity, J in Hz) |
| 1 | 38.8 | 1.55 (m) |
| 2 | 27.4 | 1.65 (m) |
| 3 | 79.0 | 3.20 (dd, J = 11.0, 5.0) |
| 4 | 38.9 | - |
| 5 | 55.5 | 0.76 (d, J = 9.5) |
| ... | ... | ... |
| 20 | 154.5 | - |
| 23 | 28.0 | 0.97 (s) |
| 24 | 15.4 | 0.76 (s) |
| 25 | 15.9 | 0.85 (s) |
| 26 | 16.4 | 1.03 (s) |
| 27 | 14.7 | 0.94 (s) |
| 28 | 25.6 | 0.90 (s) |
| 29 | 21.4 | 1.01 (s) |
| 30 | 107.2 | 4.65 (br s), 4.58 (br s) |
| Note: This table presents representative data. Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atoms and defining the stereochemistry. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. princeton.edu For this compound, COSY spectra help trace the connectivity within each ring, for instance, by showing correlations between H-2, H-3, and their neighbors. It allows for the construction of spin system fragments throughout the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). epfl.ch This is crucial for assigning the 13C signals based on the more easily assigned proton signals. For example, the proton signal at δ 3.20 ppm (H-3) shows a cross-peak with the carbon signal at δ 79.0 ppm (C-3). phytojournal.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). princeton.edu HMBC is vital for piecing the molecular puzzle together, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. Key HMBC correlations for this compound would include those from the methyl protons (e.g., H-23, H-24) to the quaternary C-4 and neighboring carbons, which helps to anchor the A-ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com This is essential for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations can confirm the cis or trans fusion of the rings and the axial or equatorial orientation of substituents, such as the hydroxyl group at C-3 and the various methyl groups.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through controlled fragmentation. wikipedia.org
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. measurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS analysis in positive ion mode would detect the protonated molecule [M+H]+ or other adducts. The experimentally determined exact mass would correspond closely to the calculated monoisotopic mass of C30H50O, which is 426.38617 Da. nih.gov This measurement confirms the molecular formula and rules out other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion of this compound) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). labmanager.comnationalmaglab.org The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound, the precursor ion selected is often the dehydrated ion [M+H-H2O]+ at m/z 409.4. nih.gov The fragmentation of this ion generates a series of product ions that are indicative of the stable pentacyclic triterpene core. One reported significant transition for quantification is m/z 409.4 → 137.1. nih.gov The fragmentation pathways of triterpenoids can be complex but often involve characteristic cleavages of the ring systems, providing further structural confirmation. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule by measuring its absorption of electromagnetic radiation. cureffi.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands characteristic of its main functional groups. A strong, broad absorption band is observed in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. jocpr.com The presence of the exocyclic double bond (C=C) is confirmed by a weaker absorption band around 1640 cm⁻¹ (C=C stretching) and a sharper band near 885 cm⁻¹ (=CH₂ out-of-plane bending). C-H stretching vibrations for the sp³ hybridized carbons of the rings and methyl groups are observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions within a molecule. mrclab.com this compound lacks an extended system of conjugated double bonds, which are strong chromophores. Therefore, it does not absorb light significantly in the visible or near-UV range (200-800 nm). Its only significant chromophore is the isolated carbon-carbon double bond, which undergoes a π → π* transition at a wavelength below 220 nm. cureffi.org This lack of strong absorption in the typical UV range is characteristic of many non-conjugated triterpenoids.
Integration of Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis
The structural confirmation of this compound within complex botanical extracts, such as those derived from Taraxacum officinale, necessitates powerful analytical strategies that can provide both high-resolution separation and unambiguous structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for this purpose. researchgate.net The integration of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the comprehensive analysis of intricate phytochemical mixtures, enabling the precise identification of individual components like this compound. asiapharmaceutics.infoamazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. phcogres.com In the context of this compound analysis, which is often found alongside a suite of other triterpenes and sterols in plant extracts, GC-MS provides exceptional separation and identification capabilities. researchgate.netresearchgate.net Prior to analysis, non-volatile triterpenes like this compound typically require derivatization to increase their volatility. The resulting derivatives are then separated based on their boiling points and polarity on the GC column and subsequently fragmented and detected by the mass spectrometer. The mass spectrum of each compound serves as a chemical fingerprint, allowing for identification by comparison with spectral libraries. phcogres.com
Research on Taraxacum species has effectively utilized GC-MS to profile the nonpolar constituents of extracts. In one study, GC-MS analysis of petroleum ether extracts from the roots of Carissa congesta successfully identified this compound among other triterpenoids. phcogres.comresearchgate.net Another investigation into different Taraxacum species employed GC-MS-based metabolite profiling, which allowed for the differentiation of species based on their chemical compositions, including the presence of various sterols and triterpenes. researchgate.netnih.gov A study focusing on the endemic species Taraxacum mirabile also used GC-MS to identify this compound in the petroleum ether fraction of the root extract, alongside other triterpenes such as lupeol (B1675499) and α-amyrin.
For a more in-depth structural elucidation directly from the liquid phase without derivatization, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an exceptionally powerful, albeit less sensitive, tool. mdpi.comglobalresearchonline.net This technique provides detailed structural information, which is crucial for distinguishing between isomers that may have identical mass spectra. ijarnd.com The coupling of HPLC with NMR allows for the online acquisition of NMR spectra for compounds as they elute from the chromatography column. mdpi.com
While direct on-flow LC-NMR can be challenging for less abundant compounds in a complex mixture due to sensitivity limitations, advancements such as stopped-flow and LC-Solid Phase Extraction-NMR (LC-SPE-NMR) have significantly enhanced the utility of this technique. mdpi.com The LC-SPE-NMR approach involves trapping individual chromatographic peaks onto SPE cartridges. These trapped analytes can then be eluted with a deuterated solvent into the NMR spectrometer for extended analysis, including the acquisition of two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC), which are vital for de novo structure elucidation. researchgate.net
Studies on Taraxacum officinale root extracts have demonstrated the successful application of LC-SPE-NMR in combination with LC-MS to isolate and characterize minor isomeric compounds. researchgate.netresearchgate.netresearchgate.net Although these particular studies focused on identifying phenolic compounds and hydroxy fatty acids, the methodology is directly applicable to the analysis of triterpenes like this compound. researchgate.netresearchgate.net The initial LC-MS analysis provides accurate mass information, which helps in locating peaks of interest, and the subsequent LC-SPE-NMR analysis of these targeted peaks provides the detailed structural data required for unambiguous identification. researchgate.net This integrated approach is particularly valuable for differentiating this compound from its isomers, such as ψ-taraxasterol and lupeol, which can be present in the same extract.
The following tables summarize findings from studies utilizing these hyphenated techniques for the analysis of plant extracts containing this compound and other related compounds.
Table 1: GC-MS Analysis of Triterpenes in Plant Extracts
| Plant Species | Extract Type | Identified Triterpenes/Sterols | Research Focus | Reference(s) |
| Carissa congesta | Petroleum Ether (Roots) | This compound , Lupeol | Identification of chemical constituents | phcogres.comresearchgate.net |
| Taraxacum officinale, T. coreanum, T. platycarpum | Nonpolar extracts | β-Sitosterol, Stigmasterol, β-Amyrin, Lanosterol | Metabolite profiling and species differentiation | researchgate.netnih.gov |
| Taraxacum mirabile | Petroleum Ether (Roots) | This compound , Germanicol, Lupeol, α-Amyrin, β-Sitosterol, Stigmasterol | Phytochemical investigation of an endemic species |
Table 2: Application of LC-SPE-NMR in Taraxacum officinale Root Analysis
| Analytical Technique | Extract Fraction | Identified Compound Classes | Purpose of Study | Reference(s) |
| LC-SPE-NMR and LC-MS | Ethyl Acetate (B1210297) | 4-Hydroxyphenylacetic acid derivatives of inositol | Isolation and identification of minor isomeric compounds | researchgate.netresearchgate.net |
| LC-SPE-NMR | Methanol (B129727) Hydrophobic | Hydroxyoctadecatrienoic acid, Hydroxyoctadecadienoic acid, Vanillin, Coniferaldehyde | Characterization of antimicrobial compounds | researchgate.net |
Preclinical Biological Activities and Mechanistic Elucidation of Taraxasterol
Anti-inflammatory Modulatory Effects of Taraxasterol (B1681928)
This compound has demonstrated notable anti-inflammatory effects across a range of preclinical models, from isolated cells to animal systems. These studies have begun to unravel the molecular pathways through which this compound exerts its therapeutic potential.
In Vitro Cellular Models of Inflammation (e.g., Macrophage, Endothelial Cell Lines)
In laboratory settings, this compound has been shown to effectively curb inflammatory responses in various cell types. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound dose-dependently inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. mdpi.comspandidos-publications.com
The anti-inflammatory properties of this compound extend to other cell lines as well. In human umbilical vein endothelial cells (HUVECs), this compound has been observed to inhibit vascular inflammation by activating LXRα. medchemexpress.commedchemexpress.com Furthermore, in IL-1β-stimulated human osteoarthritic chondrocytes, this compound suppressed the production of NO and PGE2, suggesting a potential role in mitigating cartilage degradation in osteoarthritis. mdpi.comfrontiersin.org Studies on BV2 microglia cells, the resident immune cells of the central nervous system, revealed that this compound can inhibit LPS-induced inflammatory responses by activating the LXRα-ABCA1 signaling pathway. frontiersin.org
Table 1: Effects of this compound in In Vitro Cellular Models of Inflammation
| Cell Line | Stimulant | Key Findings |
|---|---|---|
| RAW 264.7 Macrophages | LPS | Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6. researchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Inhibits vascular inflammation by activating LXRα. medchemexpress.commedchemexpress.com |
| Human Osteoarthritic Chondrocytes | IL-1β | Suppressed production of NO and PGE2. mdpi.comfrontiersin.org |
| BV2 Microglia | LPS | Inhibited inflammatory response via LXRα-ABCA1 pathway. frontiersin.org |
In Vivo Animal Models of Acute and Chronic Inflammation (e.g., LPS-induced, Arthritis Models)
The anti-inflammatory effects of this compound observed in vitro have been corroborated by numerous in vivo studies using animal models of inflammation. In a mouse model of LPS-induced endotoxic shock, pretreatment with this compound significantly improved survival rates and attenuated lung tissue injury. researchgate.net This protective effect was associated with a reduction in serum levels of inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6, as well as the inflammatory mediators NO and PGE2. frontiersin.orgresearchgate.net
This compound has also shown promise in models of chronic inflammatory conditions like arthritis. In a mouse model of rheumatoid arthritis induced by a collagen II monoclonal antibody cocktail, this compound treatment increased pain thresholds and reduced clinical arthritic scores. nih.govspandidos-publications.com Similarly, in a Freund's complete adjuvant-induced arthritis model in rats, this compound was found to inhibit bone destruction. frontiersin.org
Other animal models have further solidified the anti-inflammatory profile of this compound. It has demonstrated efficacy in dimethylbenzene-induced mouse ear edema, carrageenan-induced rat paw edema, and acetic acid-induced mouse vascular permeability tests. nih.gov Furthermore, this compound has shown protective effects in models of concanavalin (B7782731) A-induced acute hepatic injury, ovalbumin-induced allergic asthma, and dextran (B179266) sulfate (B86663) sodium-induced acute experimental colitis. frontiersin.orgtandfonline.com
Table 2: Effects of this compound in In Vivo Animal Models of Inflammation
| Animal Model | Key Findings |
|---|---|
| LPS-induced Endotoxic Shock (mice) | Improved survival, attenuated lung injury, reduced pro-inflammatory cytokines. frontiersin.orgresearchgate.net |
| Collagen-induced Arthritis (mice) | Increased pain threshold, reduced arthritis score. nih.govspandidos-publications.com |
| Freund's Adjuvant-induced Arthritis (rats) | Inhibited bone destruction. frontiersin.org |
| Carrageenan-induced Paw Edema (rats) | Attenuated edema development. nih.gov |
| Concanavalin A-induced Hepatic Injury (mice) | Alleviated liver damage and inflammation. tandfonline.com |
Molecular Mechanisms: Regulation of NF-κB, MAPK, Cytokine Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key signaling pathways that orchestrate the inflammatory response. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govtandfonline.com Studies have shown that this compound prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages. researchgate.net By blocking NF-κB activation, this compound effectively downregulates the expression of a multitude of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.govspandidos-publications.comtandfonline.com
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govtandfonline.com The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been shown to suppress the phosphorylation of these MAPK proteins, thereby inhibiting downstream inflammatory signaling. researchgate.netscielo.br For instance, in UVB-irradiated human keratinocytes (HaCaT cells), this compound was found to regulate the MAPK/NF-κB signaling pathway, leading to a reduction in inflammatory responses. tandfonline.com
Furthermore, this compound's influence extends to the regulation of cytokine production at the molecular level. It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various inflammatory models. spandidos-publications.comresearchgate.nettandfonline.com This broad-spectrum inhibition of key inflammatory pathways highlights the multifaceted anti-inflammatory potential of this compound.
Antioxidant Potential of this compound
Beyond its anti-inflammatory properties, this compound exhibits significant antioxidant activity, which contributes to its protective effects against cellular damage.
Cellular and Biochemical Assays for Reactive Oxygen Species (ROS) Scavenging
This compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to various diseases. In cellular assays, this compound has been shown to reduce intracellular ROS levels. mdpi.com For example, in UVB-irradiated HaCaT keratinocytes, this compound exhibited scavenging activity against the induced ROS. tandfonline.comresearchgate.net
Biochemical assays have further confirmed the antioxidant capacity of this compound. It has been shown to effectively alleviate the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant, and reduce lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels. mdpi.comtandfonline.com Additionally, this compound treatment has been associated with increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). mdpi.comtandfonline.com In a study using H2O2-induced human umbilical vein endothelial cells, pretreatment with this compound markedly restored cell viability, demonstrating its protective effect against oxidative damage. nih.gov
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway)
In addition to its direct ROS scavenging activity, this compound can also enhance the body's own antioxidant defenses by modulating endogenous antioxidant systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Studies have shown that this compound can induce the nuclear accumulation of Nrf2, leading to the increased expression of downstream antioxidant enzymes like HO-1, NAD(P)H quinone oxidoreductase 1 (NQO-1), and glutathione peroxidase (GPx-3). nih.govtandfonline.com This activation of the Nrf2/HO-1 pathway has been observed in various models, including ethanol-induced liver injury in mice and oxygen-glucose deprivation/reperfusion-induced injury in hippocampal neurons. researchgate.nettandfonline.com By bolstering the cellular antioxidant response, this compound helps to mitigate oxidative stress and protect cells from damage. nih.gov
Antineoplastic Activity of this compound in Preclinical Models
Recent research has highlighted the potential of this compound as an anticancer agent, with studies demonstrating its efficacy in various preclinical cancer models. caringsunshine.comfrontiersin.orgnih.gov Its antineoplastic activities are attributed to its ability to inhibit cancer cell growth and migration, induce programmed cell death, and modulate key signaling pathways involved in cancer progression.
Inhibition of Cancer Cell Proliferation and Migration in Vitro
This compound has been shown to effectively inhibit the proliferation and migration of various cancer cell lines in laboratory settings.
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, such as Lewis lung cancer (LLC) and SPC-A1 cells, this compound inhibited cell growth in a time- and dose-dependent manner. nih.gov It also suppressed the migratory ability of these cells by interfering with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov This was evidenced by the downregulation of mesenchymal markers like N-cadherin, vimentin, and snail, and the upregulation of the epithelial marker E-cadherin. nih.gov Similarly, in A549 and H1299 lung cancer cells, this compound effectively inhibited proliferation. nih.gove-century.us
Cervical Cancer: Studies on HeLa-S3 cervical cancer cells have demonstrated that this compound can potently inhibit cancer cell growth and migration. tmrjournals.com
Liver Cancer: this compound has been observed to selectively reduce the viability of liver cancer cells, including HepG2 and SK-Hep1 cells, in a dose-dependent manner. researchgate.net
Prostate Cancer: In androgen-independent prostate cancer cells (DU145 and PC3), this compound significantly suppressed cell viability and growth. researchgate.net
Breast Cancer: Research indicates that this compound reduces the proliferation and motility of breast cancer cells. ejgo.net
Colorectal Cancer: this compound has been found to reduce the viability of colorectal cancer cells. spandidos-publications.com
Interactive Data Table: Effect of this compound on Cancer Cell Proliferation and Migration
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings |
| Non-Small Cell Lung Cancer | LLC, SPC-A1, A549, H1299 | Inhibition of proliferation and migration | Downregulation of mesenchymal markers, upregulation of epithelial markers, inhibition of EMT. nih.gov |
| Cervical Cancer | HeLa-S3 | Inhibition of growth and migration | Potent inhibitory effects on cell growth and movement. tmrjournals.com |
| Liver Cancer | HepG2, SK-Hep1 | Reduced cell viability | Dose-dependent inhibition of cancer cell proliferation. researchgate.net |
| Prostate Cancer | DU145, PC3 | Suppression of viability and growth | Significant reduction in cancer cell proliferation. researchgate.net |
| Breast Cancer | Not specified | Reduced proliferation and motility | Inhibition of cancer cell growth and movement. ejgo.net |
| Colorectal Cancer | Not specified | Reduced cell viability | Decreased survival of cancer cells. spandidos-publications.com |
Induction of Apoptosis and Cell Cycle Arrest in Various Cancer Cell Lines
A key mechanism of this compound's anticancer activity is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Lung Cancer: In NSCLC cells, this compound was found to induce S-phase cell cycle arrest. nih.govnih.gov It also significantly induced apoptosis, as evidenced by an increase in pro-apoptotic molecules like Bax, caspase-9, and PARP1, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov Furthermore, it led to a decrease in mitochondrial membrane potential, a hallmark of apoptosis. nih.govnih.gov In A549 and H1299 lung cancer cells, this compound was also shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. e-century.us
Liver Cancer: In HepG2 and SK-Hep1 liver cancer cells, this compound induced cell cycle arrest at the G0/G1 phase. researchgate.net It also promoted apoptosis by increasing the cleavage of caspase-9, caspase-3, and PARP, causing a loss of mitochondrial membrane potential, and increasing DNA fragmentation. researchgate.net
Breast Cancer: this compound has been shown to induce apoptosis in breast cancer cells, which was confirmed by alterations in the mitochondrial membrane potential. ejgo.net
Cervical Cancer: Interestingly, one study on cervical cancer cells found that while this compound inhibited cell growth and migration, it did not have a significant impact on apoptosis. tmrjournals.com
Efficacy in Xenograft and Syngeneic Animal Models of Cancer
The anticancer effects of this compound observed in vitro have been corroborated in animal models of cancer, including xenograft and syngeneic models. nih.govherabiolabs.compharmalegacy.comcrownbio.com
Lung Cancer: In a Lewis lung cancer (LLC) subcutaneous tumor model, this compound administration inhibited tumor growth by inducing apoptosis and inhibiting proliferation, consistent with in vitro findings. nih.govnih.gov Furthermore, it was observed to modulate the tumor microenvironment by downregulating Treg cells and upregulating CD107a+ NK cells. nih.govnih.gov In a lung cancer xenograft model using H1299 and A549 cells, this compound treatment inhibited tumor growth and was associated with increased Caspase-3 expression and reduced Ki67 expression in tumor samples. nih.gove-century.us
Liver Cancer: Oral administration of this compound was shown to effectively inhibit the growth of implanted SK-Hep1 tumors in an in vivo model. frontiersin.org
Gastric Cancer: In a gastric cancer subcutaneous xenograft model, this compound inhibited the growth of xenograft tumors. frontiersin.org
Prostate Cancer: this compound evidently inhibited tumor growth in a nude mouse xenograft model of androgen-independent prostate cancer. researchgate.net
Molecular Targets and Signaling Pathways (e.g., PI3K/AKT, EGFR, STAT3, Bax/Bcl-2)
The antineoplastic effects of this compound are mediated through the modulation of several key signaling pathways and molecular targets.
PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway in various cancers, including melanoma, androgen-independent prostate cancer, and breast cancer. nih.govresearchgate.netejgo.net In prostate cancer, this inhibition was linked to a reduction in the expression of c-Myc and cyclin D1. researchgate.net
EGFR Signaling: In lung cancer cells, this compound was found to downregulate the EGFR-mediated signaling pathway, including EGFR, AKT, STAT3, m-TOR, and c-RAF. nih.gov It also suppresses the EGFR pathway in breast cancer cells. ejgo.net
Bax/Bcl-2 Ratio: A common mechanism of this compound-induced apoptosis is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. frontiersin.orgnih.govnih.govtandfonline.com
Other Pathways: this compound has also been shown to inhibit the Wnt/β-catenin signaling pathway in thyroid cancer and promote the degradation of the oncogene NRF31 in colorectal cancer. nih.gov In liver cancer, it upregulates the expression of Hint1. frontiersin.org
Interactive Data Table: Molecular Targets of this compound in Cancer
| Signaling Pathway/Target | Cancer Type(s) | Effect of this compound |
| PI3K/AKT | Melanoma, Prostate, Breast | Inhibition. nih.govresearchgate.netejgo.net |
| EGFR | Lung, Breast | Downregulation. nih.govejgo.net |
| STAT3 | Lung | Downregulation. nih.gov |
| Bax/Bcl-2 | Lung, Liver | Increases Bax/Bcl-2 ratio. frontiersin.orgnih.gov |
| Wnt/β-catenin | Thyroid | Inhibition. nih.gov |
| Hint1 | Liver | Upregulation. frontiersin.org |
| NRF31 | Colorectal | Promotes degradation. nih.gov |
Hepatoprotective Research on this compound
In addition to its anticancer properties, this compound has demonstrated significant hepatoprotective effects in preclinical studies. tmrjournals.comfrontiersin.org It has been shown to protect the liver from various forms of injury.
In Vitro Models of Liver Injury
Ethanol-Induced Injury: Studies have shown that this compound has protective effects against ethanol-induced liver injury in mice. scienceopen.com This protection is attributed to its anti-oxidative stress and anti-inflammatory responses, mediated through the CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways. scienceopen.com Specifically, this compound was found to lower levels of malondialdehyde (MDA) and increase levels of glutathione (GSH) and superoxide dismutase (SOD). researchgate.net
Immune-Mediated Liver Injury: In a concanavalin A-induced acute hepatic injury model in mice, which mimics immune-mediated liver damage, this compound demonstrated protective effects. tandfonline.com It was found to inhibit the TLRs/NF-κB inflammatory signaling pathway and promote the Bax/Bcl-2 anti-apoptotic signaling pathway. tandfonline.com this compound also significantly inhibited the release of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, IFN-γ, and IL-4. tandfonline.com
Animal Models of Liver Fibrosis and Damage
This compound has demonstrated significant protective effects in various preclinical animal models of liver injury and fibrosis. frontiersin.orgresearchgate.net These models are crucial for understanding the pathogenesis of liver diseases and for the preclinical evaluation of potential therapeutic agents. frontiersin.orgfrontiersin.org
In a widely used model of immune-mediated liver injury, concanavalin A (Con A) is administered to mice, which triggers a T-cell-dependent hepatitis that mimics aspects of human autoimmune and viral hepatitis. frontiersin.orgtandfonline.comtandfonline.com Studies have shown that pretreatment with this compound in this model significantly mitigates liver damage. tandfonline.comtandfonline.com This is evidenced by a reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver function. tandfonline.comtandfonline.com Histopathological analysis of liver tissues from this compound-treated mice revealed a significant reduction in inflammation and apoptosis compared to the Con A-only treated group. tandfonline.com
Another common model involves inducing liver damage through the administration of hepatotoxins like acetaminophen (B1664979) (APAP) or ethanol (B145695). nih.govnih.govscispace.com Overdoses of APAP can cause severe drug-induced liver injury (DILI). nih.gov In mouse models of APAP-induced hepatotoxicity, this compound treatment alleviated pathological changes in the liver and reduced the activity of serum transaminases. nih.gov Similarly, in models of ethanol-induced liver injury, which simulate the effects of chronic alcohol consumption, this compound has been shown to improve liver histopathology and reduce markers of liver damage. nih.govscispace.com
Furthermore, this compound has been investigated in models of fulminant hepatitis induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS). nih.gov In these models, this compound effectively reduced hepatocyte necrosis and diminished the release of inflammatory factors. nih.gov
The table below summarizes the findings from various animal models of liver damage where this compound has shown protective effects.
| Model | Inducing Agent(s) | Key Findings |
| Immune-Mediated Hepatitis | Concanavalin A (Con A) | Reduced serum ALT and AST, decreased hepatic inflammation and apoptosis. tandfonline.comtandfonline.com |
| Drug-Induced Liver Injury | Acetaminophen (APAP) | Alleviated pathological liver changes, inhibited serum transaminase activity. nih.gov |
| Alcoholic Liver Injury | Ethanol | Improved liver histopathology, reduced markers of liver damage. nih.govscispace.com |
| Fulminant Hepatitis | D-GalN/LPS | Reduced hepatocyte necrosis, decreased inflammatory factor release. nih.gov |
Mechanistic Basis of Liver Protection (e.g., Anti-oxidative Stress, Anti-apoptotic Pathways)
The hepatoprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily involving the mitigation of oxidative stress and the inhibition of apoptotic pathways. frontiersin.orgtandfonline.com
Anti-oxidative Stress:
Oxidative stress is a major contributor to liver damage in various pathologies. tandfonline.comnih.gov this compound has been shown to bolster the liver's antioxidant defense systems. It increases the levels of crucial endogenous antioxidants such as glutathione (GSH) and enhances the activity of superoxide dismutase (SOD). tandfonline.comscispace.com Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. tandfonline.comscispace.com
A key molecular pathway implicated in this compound's antioxidant effect is the Nrf2/HO-1 signaling pathway. frontiersin.orgnih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. frontiersin.org this compound promotes the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which plays a vital role in cytoprotection against oxidative stress. frontiersin.orgnih.govnih.gov Studies have shown that in models of ethanol-induced liver injury, this compound's protective effects are associated with the upregulation of the Nrf2/HO-1 pathway. nih.gov
Anti-apoptotic Pathways:
Apoptosis, or programmed cell death, of hepatocytes is a hallmark of many liver diseases. tandfonline.comnih.gov this compound has demonstrated the ability to modulate key proteins involved in the apoptotic cascade. tandfonline.comnih.gov Specifically, it has been found to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical factor in preventing apoptosis. tandfonline.com
In the context of Con A-induced liver injury, this compound's anti-apoptotic effect is linked to its ability to promote the Bax/Bc1-2 anti-apoptotic signaling pathway. tandfonline.com Furthermore, in APAP-induced liver injury, this compound was found to decrease the expression of caspase-3, a key executioner caspase in the apoptotic process. nih.gov In models of fulminant hepatitis, this compound inhibited the expression of both Caspase-3 and Caspase-8. nih.gov
The table below details the mechanistic basis of this compound's liver protection.
| Mechanism | Key Molecular Targets/Pathways | Observed Effects |
| Anti-oxidative Stress | Nrf2/HO-1 Pathway | Increased expression of Nrf2 and HO-1. frontiersin.orgnih.govnih.gov |
| Endogenous Antioxidants | Increased levels of GSH and activity of SOD. tandfonline.comscispace.com | |
| Lipid Peroxidation | Decreased levels of MDA. tandfonline.comscispace.com | |
| Anti-apoptotic Pathways | Bax/Bcl-2 Ratio | Decreased Bax/Bcl-2 ratio. tandfonline.comnih.gov |
| Caspases | Decreased expression of Caspase-3 and Caspase-8. nih.govnih.gov | |
| Signaling Pathways | Promotion of the Bax/Bc1-2 anti-apoptotic signaling pathway. tandfonline.com |
Neuroprotective Research on this compound
This compound has emerged as a compound of interest in the field of neuroprotection, with studies exploring its potential to counteract neuronal damage and neuroinflammation. frontiersin.orgindiascienceandtechnology.gov.in
In Vitro Models of Neuronal Damage and Neuroinflammation
In vitro models are instrumental in dissecting the cellular and molecular mechanisms underlying neuroprotection. This compound has been investigated in several such models. frontiersin.orgtandfonline.com
One key model involves inducing neuroinflammation in microglial cells, the resident immune cells of the central nervous system. frontiersin.orgnih.gov Lipopolysaccharide (LPS), a component of bacterial cell walls, is commonly used to stimulate an inflammatory response in BV2 microglial cells. frontiersin.orgnih.gov Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in LPS-stimulated BV2 microglia. frontiersin.orgnih.gov This suggests that this compound can temper the neuroinflammatory response, which is a critical factor in the progression of many neurodegenerative diseases. frontiersin.orgnih.gov
Another important in vitro model mimics the conditions of cerebral ischemia/reperfusion injury using oxygen-glucose deprivation/reperfusion (OGD/R) in primary hippocampal neurons. tandfonline.comnih.gov This model simulates the damage that occurs during a stroke. Research has demonstrated that this compound can protect hippocampal neurons from OGD/R-induced injury. tandfonline.comnih.gov It significantly suppresses the production of reactive oxygen species (ROS) and the generation of MDA in this model. tandfonline.comnih.gov Furthermore, this compound has been shown to decrease caspase-3 activity, indicating an anti-apoptotic effect in neurons. tandfonline.comnih.gov
The table below summarizes the findings from in vitro models of neuronal damage and neuroinflammation.
| Model System | Inducing Agent/Condition | Key Findings |
| BV2 Microglia | Lipopolysaccharide (LPS) | Inhibited production of pro-inflammatory cytokines. frontiersin.orgnih.gov |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Suppressed ROS and MDA production, decreased caspase-3 activity. tandfonline.comnih.gov |
Animal Models of Neurodegenerative Conditions
The neuroprotective potential of this compound is also being explored in animal models of neurodegenerative diseases, such as Parkinson's disease (PD). indiascienceandtechnology.gov.in These models aim to replicate the key pathological features of human neurodegenerative conditions. bohrium.com
For instance, neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to induce a Parkinsonian-like state in animals, characterized by the loss of dopaminergic neurons. indiascienceandtechnology.gov.in Research is underway to characterize the neuroprotective effects of this compound in such neurotoxin-induced animal models of PD. indiascienceandtechnology.gov.in The ability of this compound to cross the blood-brain barrier is a crucial aspect of its potential therapeutic efficacy for neurological disorders. frontiersin.org
Underlying Neuroprotective Mechanisms (e.g., Nrf2 signaling)
The neuroprotective effects of this compound are underpinned by its ability to modulate key signaling pathways involved in cellular defense and inflammation. frontiersin.orgtandfonline.com
A prominent mechanism is the activation of the Nrf2 signaling pathway, which plays a critical role in protecting against oxidative stress. frontiersin.orgtandfonline.comnih.gov In hippocampal neurons subjected to OGD/R, this compound has been shown to induce the nuclear accumulation of Nrf2. nih.gov This leads to the increased expression of downstream antioxidant enzymes, including HO-1, NQO-1 (NAD(P)H quinone dehydrogenase 1), and GPx-3 (glutathione peroxidase 3). nih.govtaylorandfrancis.com Importantly, the inhibition of Nrf2 signaling has been shown to reverse the protective effects of this compound, confirming the central role of this pathway. nih.gov
In the context of neuroinflammation, this compound's mechanism involves the activation of the Liver X Receptor α (LXRα). frontiersin.orgnih.gov By activating the LXRα-ABCA1 signaling pathway, this compound disrupts lipid rafts and inhibits the translocation of Toll-like receptor 4 (TLR4) into these rafts, thereby suppressing the LPS-induced inflammatory response in microglia. frontiersin.orgnih.gov
The table below details the underlying neuroprotective mechanisms of this compound.
| Mechanism | Key Molecular Targets/Pathways | Observed Effects |
| Nrf2 Signaling | Nrf2 | Induced nuclear accumulation. nih.gov |
| Downstream Enzymes (HO-1, NQO-1, GPx-3) | Increased expression. nih.govtaylorandfrancis.com | |
| LXRα Signaling | LXRα-ABCA1 Pathway | Activation of the pathway. frontiersin.orgnih.gov |
| TLR4 Translocation | Inhibition of translocation into lipid rafts. frontiersin.orgnih.gov |
Immunomodulatory Effects of this compound
This compound exhibits significant immunomodulatory effects, which contribute to its therapeutic potential in a range of diseases characterized by immune dysregulation. frontiersin.orgtandfonline.comnih.gov Its actions are primarily centered on the modulation of inflammatory responses. researchgate.netcaringsunshine.com
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. frontiersin.orgtandfonline.comnih.gov This has been observed in various in vitro and in vivo models. nih.gov For example, in a mouse model of Con A-induced hepatic injury, this compound significantly inhibited the release of these pro-inflammatory cytokines. tandfonline.com
The immunomodulatory effects of this compound are mediated through the regulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.nettaylorandfrancis.com By inhibiting these pathways, this compound can effectively downregulate the expression of inflammatory genes. taylorandfrancis.com
Furthermore, this compound has been shown to modulate the activity of immune cells. nih.govcaringsunshine.com For instance, it can influence the function of T cells and macrophages, which are key players in immune-mediated liver injury. tandfonline.comnih.gov Preclinical studies suggest that this compound may also promote phagocytic activity, a crucial process in the immune response. caringsunshine.com
The table below provides a summary of the immunomodulatory effects of this compound.
| Aspect of Immunomodulation | Key Effects |
| Cytokine Production | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). frontiersin.orgtandfonline.comnih.gov |
| Signaling Pathways | Inhibition of NF-κB and MAPK signaling pathways. researchgate.nettaylorandfrancis.com |
| Immune Cell Activity | Modulation of T cell and macrophage function. tandfonline.comnih.gov |
| Potential promotion of phagocytic activity. caringsunshine.com |
Effects on Immune Cell Function and Cytokine Production
This compound has demonstrated significant immunomodulatory properties by directly influencing the function of various immune cells and the production of key signaling molecules known as cytokines. frontiersin.orgumn.edu In murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). umn.eduumn.edu This inhibitory effect is crucial as these cytokines are key mediators of inflammation. frontiersin.orgresearchgate.netnih.gov
The mechanism behind this reduction in cytokine production often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a protein complex that acts as a master regulator of inflammatory gene expression. frontiersin.orgnih.gov By preventing the activation of NF-κB, this compound effectively dampens the inflammatory cascade at a molecular level. frontiersin.orgnih.gov Furthermore, in microglial cells (the primary immune cells of the brain), this compound has been found to suppress LPS-induced production of TNF-α and IL-1β. nih.govnih.gov
Beyond macrophages, this compound has also been shown to modulate T-lymphocyte activity. In a preclinical model of hepatocellular carcinoma, this compound treatment led to an increased ratio of CD4+ T cells in the spleen and enhanced T-cell infiltration into tumor tissue, suggesting a role in bolstering anti-tumor immunity. xxmu.edu.cnnih.gov
Table 1: Effects of this compound on Immune Cell Function and Cytokine Production
| Cell Type | Stimulus | Key Findings | Implicated Pathways |
|---|---|---|---|
| Murine Macrophages (RAW 264.7, BV2 microglia) | LPS | Reduced production of TNF-α, IL-6, and IL-1β. umn.edunih.govnih.gov | Inhibition of NF-κB activation. frontiersin.orgnih.govnih.gov |
| Human Osteoarthritic Chondrocytes | IL-1β | Suppressed inflammatory responses. nih.gov | Inhibition of NF-κB activation. nih.gov |
| T-lymphocytes (in vivo) | Hepatocellular Carcinoma | Increased CD4+ T cell ratio and tumor infiltration. xxmu.edu.cnnih.gov | IL-6/STAT3 pathway. xxmu.edu.cn |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Inhibited vascular inflammation. nih.govmedchemexpress.com | Activation of LXRα. nih.govmedchemexpress.com |
Modulation of Immune Responses in Preclinical Disease Models
The immunomodulatory effects of this compound observed in cell-based assays translate to significant therapeutic potential in various preclinical models of inflammatory diseases. frontiersin.orgresearchgate.net
In a mouse model of allergic asthma, this compound administration was shown to decrease the levels of Th2 cytokines IL-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid. frontiersin.org It also reduced the infiltration of inflammatory cells into the lung tissue, highlighting its potential to mitigate allergic airway inflammation. frontiersin.org
For inflammatory arthritis, studies have demonstrated that this compound can protect against bone destruction by inhibiting the overproduction of inflammatory cytokines. frontiersin.org In models of acute lung injury induced by LPS, this compound has been shown to reduce the inflammatory response, myeloperoxidase activity (a marker of neutrophil infiltration), and lung edema. frontiersin.org This protective effect is linked to the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org
Furthermore, this compound has shown promise in models of skin inflammation. In a mouse ear edema model, it suppressed the production of pro-inflammatory chemokines. frontiersin.orgnih.gov
Table 2: Effects of this compound in Preclinical Disease Models
| Disease Model | Key Findings |
|---|---|
| Allergic Asthma (ovalbumin-induced) | Decreased Th2 cytokines (IL-4, IL-5, IL-13) and reduced lung inflammation. frontiersin.org |
| Inflammatory Arthritis | Inhibited bone destruction and production of inflammatory cytokines. frontiersin.org |
| Acute Lung Injury (LPS-induced) | Reduced inflammatory response and lung edema. frontiersin.org |
| Skin Inflammation (mouse ear edema) | Suppressed pro-inflammatory chemokine production. frontiersin.orgnih.gov |
| Ulcerative Colitis | Attenuated inflammation and apoptosis. spandidos-publications.com |
Other Emerging Preclinical Biological Activities of this compound (e.g., Antiviral, Metabolic Regulation)
Beyond its well-documented anti-inflammatory and immunomodulatory roles, emerging research has highlighted the potential of this compound in other therapeutic areas, including antiviral applications and metabolic regulation. frontiersin.orgtmrjournals.com
Recent in vitro studies have demonstrated the antiviral potential of this compound against the hepatitis B virus (HBV). researchgate.netnih.govgoogle.comdntb.gov.ua In a HepG2.2.15 cell line, which is a human liver cell line that stably produces HBV particles, this compound was found to effectively reduce the secretion of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA into the cell culture supernatant. researchgate.netnih.gov Furthermore, it significantly decreased the levels of intracellular HBsAg. researchgate.netnih.gov
Mechanistically, the anti-HBV effect of this compound may be linked to its ability to downregulate the expression of host factors that are essential for viral replication, such as polypyrimidine tract binding protein 1 (PTBP1) and sirtuin 1 (SIRT1). researchgate.netnih.gov By targeting these host proteins, this compound interferes with the life cycle of the virus. researchgate.netnih.gov
This compound has been identified as an activator of Liver X receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. nih.govnih.govmedchemexpress.comresearchgate.net The activation of LXRα by this compound has been demonstrated in various cell types, including microglial cells and human umbilical vein endothelial cells. nih.govnih.govmedchemexpress.com
In LPS-stimulated BV2 microglia cells, this compound was found to activate the LXRα-ABCA1 signaling pathway. nih.govnih.gov ABCA1 is a target gene of LXRα and is a key transporter protein involved in cholesterol efflux from cells. nih.govnih.gov By activating this pathway, this compound can modulate lipid homeostasis within these immune cells, which in turn can influence their inflammatory responses. nih.govnih.gov The anti-inflammatory effects of this compound in these cells were diminished when LXRα was silenced, confirming the importance of this pathway. nih.govnih.gov This suggests a direct link between the metabolic regulatory effects of this compound and its anti-inflammatory properties. nih.govnih.gov
Integrated Mechanistic Pathways and Novel Target Identification of this compound Action
The diverse biological activities of this compound stem from its ability to modulate multiple, often interconnected, cellular signaling pathways. A key hub in its mechanism of action is the inhibition of the pro-inflammatory NF-κB pathway, which has been consistently observed across various studies and cell types. frontiersin.orgnih.govnih.gov This inhibition leads to a downstream reduction in the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
The activation of LXRα represents another significant mechanistic pathway for this compound. nih.govnih.govmedchemexpress.com This not only influences lipid metabolism but also contributes to its anti-inflammatory effects, showcasing a crosstalk between metabolic and inflammatory signaling. The LXRα activation can lead to the transrepression of inflammatory genes, adding another layer to the immunomodulatory capacity of this compound.
Recent research has also begun to identify novel targets. For instance, its anti-HBV activity appears to be mediated through the downregulation of host factors PTBP1 and SIRT1. researchgate.netnih.gov In the context of cancer, while outside the primary scope of this section, studies have pointed towards the regulation of apoptosis-related proteins and the IL-6/STAT3 pathway as being important. xxmu.edu.cn
The collective evidence suggests that this compound does not act on a single target but rather functions as a multi-target agent. Its ability to simultaneously modulate key inflammatory pathways like NF-κB and MAPK, while also activating nuclear receptors such as LXRα, provides a molecular basis for its broad spectrum of preclinical biological activities. frontiersin.orgnih.gov Future research will likely focus on further elucidating the intricate network of interactions and identifying more specific molecular targets to fully harness the therapeutic potential of this natural compound.
Structure Activity Relationship Sar Studies and Chemical Modification of Taraxasterol
Elucidation of Key Pharmacophores and Active Sites in Taraxasterol (B1681928)
Studies on various triterpenoids suggest that the presence and position of hydroxyl and carbonyl groups are critical for their cytotoxic activities. mdpi.com For instance, in related triterpenoids like betulinic acid, a carbonyl group at position 17 is necessary for cytotoxicity. mdpi.com While direct studies pinpointing the exact pharmacophores of this compound for all its activities are ongoing, the C-3 hydroxyl group is a common site for modification, indicating its importance in modulating biological effects. researchgate.net The anti-inflammatory activity of this compound and its derivatives, for example, is influenced by modifications at this position. researchgate.net
Semisynthetic Modification and Analog Synthesis of this compound
To explore the SAR of this compound, researchers have undertaken semisynthetic modifications to create various analogs. phcogrev.comresearchgate.net A common strategy involves the acylation of the C-3β hydroxyl group. researchgate.net For example, new acyl derivatives of this compound have been synthesized by reacting it with acid chloranhydrides in the presence of N-dimethylaminopyridine. This has yielded compounds such as 3β-acetoxy-20-methylidenetaraxastane, 3β-trifluoroacetoxy-20-methylidenetaraxastane, and 3β-benzoyl-20-methylidenetaraxastane. researchgate.net
The synthesis of such derivatives allows for a systematic investigation of how different functional groups at specific positions affect the molecule's interaction with biological targets. nih.gov These modifications can alter properties like lipophilicity, steric hindrance, and electronic distribution, which in turn can influence bioavailability and potency. researchgate.net
Impact of Structural Modifications on Biological Activity and Potency
Structural modifications of this compound have been shown to have a significant impact on its biological activities. For instance, a study on the anti-inflammatory effects of this compound and its acyl derivatives found that all the studied compounds exhibited anti-inflammatory activity comparable to that of prednisolone, a standard anti-inflammatory drug. researchgate.net This suggests that the core pentacyclic triterpene scaffold is crucial for this particular activity, and that modifications at the C-3 position are well-tolerated and can even modulate the potency.
In the broader context of pentacyclic triterpenoids, structural modifications have been a key strategy to enhance their therapeutic potential, particularly in cancer research. researchgate.net By creating derivatives, researchers aim to improve properties like water solubility and bioavailability, which are often limitations for natural triterpenoids. researchgate.net For example, introducing different acyl groups can alter the pharmacokinetic profile of the molecule. researchgate.net The development of such analogs is a promising avenue for creating more effective and targeted therapies based on the this compound scaffold. phcogrev.com
Computational Chemistry and Molecular Docking Studies of this compound Interactions
Computational chemistry and molecular docking have become invaluable tools for predicting and understanding the interactions between this compound and its biological targets at a molecular level. brieflands.commdpi.com These in silico methods allow researchers to visualize the binding modes of this compound within the active sites of proteins and to estimate the binding affinity. brieflands.comeurekaselect.com
Molecular docking studies have been employed to investigate the cytotoxic potential of this compound. brieflands.com In one study, this compound was docked with proteins such as Bcl-2, Bcl-xL, CDK2, and tubulin. brieflands.com The results indicated strong interactions with Bcl-xL, an anti-apoptotic protein, with a high binding affinity. brieflands.com These computational findings suggest a potential mechanism for the anti-cancer effects of this compound, which can then be validated through experimental assays. brieflands.com
Another study used molecular docking to explore the potential of this compound as an inhibitor of alpha-glucosidase, a target for diabetes treatment. mdpi.com The results showed that this compound had the highest binding affinity among the tested compounds, forming hydrogen bonds with key residues in the active site. mdpi.com Similarly, molecular docking has been used to identify this compound as a potential inhibitor of the main protease of SARS-CoV-2. mdpi.com
These computational approaches not only help in elucidating the mechanism of action but also guide the rational design of new, more potent analogs by identifying key interactions that can be optimized. eurekaselect.com
Interactive Data Tables
Table 1: Molecular Docking of this compound with Various Protein Targets
| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Effect |
| This compound | Bcl-xL | -8.9 | Not specified | Anti-cancer |
| This compound | Tubulin | Not specified | Vinblastine binding site | Anti-cancer |
| This compound | Alpha-glucosidase | Not specified | LEU677, LEU678 | Anti-diabetic |
| Psi-taraxasterol | SARS-CoV-2 Mpro | -8.5 | CYS145, MET165, MET49, HIS41 | Anti-viral |
| This compound | PKCZ | Not specified | GLU300, ILEU383, ASP394 | Anti-cancer (Head and Neck) |
Table 2: Synthesized Analogs of this compound and Their Studied Activity
| Analog Name | Modification | Studied Biological Activity |
| 3β-acetoxy-20-methylidenetaraxastane | Acylation at C-3 | Anti-inflammatory |
| 3β-trifluoroacetoxy-20-methylidenetaraxastane | Acylation at C-3 | Anti-inflammatory |
| 3β-benzoyl-20-methylidenetaraxastane | Acylation at C-3 | Anti-inflammatory |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Taraxasterol
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of taraxasterol (B1681928) in preclinical animal models is an area of ongoing investigation. nih.govfrontiersin.org Current research provides foundational insights primarily focused on its absorption and detection in systemic circulation following oral administration.
A pivotal study in rats established a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method to quantify this compound in plasma. researchgate.net This analytical capability is crucial for conducting detailed pharmacokinetic research. nih.govfrontiersin.org Following oral administration to rats, this compound was successfully measured in the plasma, confirming its absorption from the gastrointestinal tract into the bloodstream. researchgate.net
While these findings confirm systemic absorption, detailed studies delineating the specific mechanisms of absorption, the extent and pattern of its distribution into various tissues and organs, its complete metabolic fate, and the primary routes of excretion are not extensively documented in the available scientific literature. nih.govfrontiersin.orgevotec.com The development of sensitive analytical methods is a key first step that may facilitate more comprehensive ADME studies in the future to fully understand the disposition of this compound in animal systems. nih.govresearchgate.netutoronto.ca
Bioavailability and Systemic Exposure of this compound in Preclinical Species
The bioavailability and systemic exposure of this compound have been formally assessed in rats, providing key data on its pharmacokinetic profile after oral administration. researchgate.net A study utilizing a validated LC/MS/MS method successfully quantified plasma concentrations of this compound, allowing for the determination of fundamental pharmacokinetic parameters. researchgate.net
In this study, rats were administered this compound orally at three different dose levels: 7.75, 15.5, and 31.0 mg/kg. The systemic exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was found to increase with the dose. The mean recovery of this compound from rat plasma in the analytical method ranged from 85.3% to 87.2%. researchgate.net The availability of these data from preclinical species is instrumental for interpreting pharmacological studies and for designing future toxicokinetic assessments. nih.govfrontiersin.orgutoronto.ca
| Parameter | 7.75 mg/kg Dose | 15.5 mg/kg Dose | 31.0 mg/kg Dose |
|---|---|---|---|
| Cmax (ng/mL) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Tmax (h) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| AUC (ng·h/mL) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
Specific values for Cmax, Tmax, and AUC were determined in the study but are not available in the cited abstract. The study confirmed the successful application of the method for a pharmacokinetic study at these doses. researchgate.net
Metabolite Identification and Metabolic Pathways of this compound in Animal Systems
The identification of metabolites and the elucidation of the metabolic pathways of this compound in animal systems remain areas requiring further research. nih.govfrontiersin.org Current scientific literature, based on available search results, does not provide specific details on the biotransformation of this compound in preclinical models. bioivt.com While the biosynthesis of this compound in plants from precursors like squalene (B77637) is understood, its metabolism following administration to an animal has not been characterized. phcogrev.comresearchgate.net
General drug metabolism studies aim to identify metabolites to understand the complete disposition of a compound and to investigate whether any metabolites contribute to the pharmacological activity or potential toxicity. evotec.combioivt.com According to regulatory guidance, metabolites that constitute more than 10% of the total drug-related exposure (AUC) in animals are considered significant and may warrant further investigation. bioivt.com However, for this compound, specific metabolites formed in vivo have not been reported. Future research employing techniques like liquid chromatography-mass spectrometry (LC-MS) on samples from treated animals will be necessary to identify these metabolites and map their biotransformation pathways. nih.govfrontiersin.orgbioivt.com
Advanced Analytical Methodologies for Taraxasterol Quantification and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of taraxasterol (B1681928) in various matrices, including plant extracts and callus cultures. researchgate.netnih.gov A key advantage of HPLC is its ability to separate complex mixtures of phytocompounds, allowing for the precise quantification of individual components. dergipark.org.tr
A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of this compound and its isomer, taraxerol. researchgate.net This method utilizes a C8 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% phosphoric acid in methanol (B129727), with detection at 210 nm. researchgate.net In a study analyzing Taraxacum officinale, this method determined the quantity of this compound in natural root extract to be 2.96 µg/mL. researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org The same study also quantified this compound in root callus cultures, finding concentrations of 3.013 µg/mL. nih.govresearchgate.netfrontiersin.org
The developed HPLC method was validated for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The linearity for this compound was established with a correlation coefficient (R²) of 0.989. researchgate.net The LOD and LOQ were determined to be 10 µg/mL and 30 µg/mL, respectively. researchgate.net Such validated HPLC methods are crucial for the quality control of herbal formulations and crude drug extracts containing this compound. researchgate.net
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Details | Source |
| Chromatographic Mode | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Column | ODS, C8-3 (250 mm x 4.6 mm i.d., 5 µm particle size) | researchgate.net |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Methanol (70:30 v/v) | researchgate.net |
| Flow Rate | 0.6 ml/min | researchgate.net |
| Detection Wavelength | 210 nm | researchgate.net |
| Retention Time | 3.5 min | researchgate.net |
| Linearity (R²) | 0.989 | researchgate.net |
| Limit of Detection (LOD) | 10 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 30 µg/mL | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification
For highly sensitive and selective quantification of this compound in complex biological matrices, such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. researchgate.netmedchemexpress.com
A highly selective and sensitive LC-MS/MS method has been developed and validated for the determination of this compound in rat plasma. researchgate.net This method employed an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode. researchgate.net Quantification was performed using selected reaction monitoring (SRM), tracking the transition of the precursor ion to a product ion. For this compound, the transition monitored was m/z 409.4 → 137.1. researchgate.net
The method demonstrated a wide linear range for this compound in rat plasma, from 9.0 to 5000 ng/mL. researchgate.net This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. The sample preparation involved a liquid-liquid extraction with ethyl acetate (B1210297), and cucurbitacin IIa was used as an internal standard. researchgate.net This robust method was successfully applied to a pharmacokinetic study of this compound in rats. researchgate.net
Table 2: LC-MS/MS Method Parameters for this compound in Rat Plasma
| Parameter | Details | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Chromatographic Column | C18 (4.6 × 50 mm, 5.0 µm) | researchgate.net |
| Mobile Phase | Methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v) | researchgate.net |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode | researchgate.net |
| Quantification Mode | Selected Reaction Monitoring (SRM) | researchgate.net |
| Ion Transition | m/z 409.4 → 137.1 | researchgate.net |
| Linear Range | 9.0–5000 ng/mL | researchgate.net |
| Internal Standard | Cucurbitacin IIa | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. biorxiv.org Non-volatile compounds like this compound, a pentacyclic triterpene, require a chemical derivatization step to increase their volatility, making them amenable to GC analysis. jfda-online.comnih.gov This process involves converting polar functional groups, such as the hydroxyl group in this compound, into less polar, more volatile derivatives. jfda-online.com
Common derivatization techniques for compounds with hydroxyl groups include silylation, which forms trimethylsilyl (B98337) (TMS) ethers, and acylation, which forms esters (e.g., acetates). jfda-online.comsigmaaldrich.com For instance, GC-MS analysis of lettuce leaf extracts identified this compound acetate. researchgate.net The derivatization not only improves volatility but can also enhance chromatographic separation and provide characteristic mass spectra for identification. frontiersin.org
In a study characterizing a pentacyclic triterpene acetyltransferase, GC-MS was used to analyze the reaction products, including this compound acetate. researchgate.net The analysis was performed on a GC system fitted with a Zebron ZB5-HT Inferno column, with an injection port temperature of 325 °C and a temperature program ramping up to 360 °C. biorxiv.org The resulting mass spectra from GC-MS are highly reproducible and can be compared against spectral libraries for confident compound identification. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and confirmation of identity and purity of organic molecules like this compound. researchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination. researchgate.netulisboa.pt Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for a complete assignment of all proton and carbon signals in the this compound molecule. researchgate.net
The 1H NMR spectrum of this compound shows characteristic signals for its methyl groups and olefinic protons. univ-ouargla.dz The 13C NMR spectrum reveals the presence of 30 carbon atoms, including signals for the olefinic carbons and the carbon bearing the hydroxyl group. univ-ouargla.dz For this compound acetate, the presence of the acetyl group gives rise to additional characteristic signals in both the 1H and 13C NMR spectra. univ-ouargla.dz Detailed NMR data, including chemical shifts for all carbon atoms of this compound, have been published. ulisboa.ptresearchgate.net
Quantitative NMR (qNMR) can also be used to assess the purity of a this compound reference standard by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. ulisboa.pt This makes NMR a primary technique for the quality control of reference materials. researchgate.net
Table 3: Selected 13C NMR Chemical Shifts for this compound and this compound Acetate (in CDCl₃)
| Carbon Position | This compound (δ in ppm) | This compound Acetate (δ in ppm) | Source |
| C-3 | 79.0 | 81.0 | researchgate.net |
| C-20 | 154.5 | 154.2 | researchgate.net |
| C-30 | 107.2 | 107.3 | researchgate.net |
| Acetyl C=O | - | 171.0 | researchgate.net |
| Acetyl CH₃ | - | 21.3 | researchgate.net |
Method Validation for this compound Quantification in Complex Biological Matrices from Preclinical Studies
Bioanalytical method validation is a regulatory requirement to ensure that an analytical method is reliable, accurate, and reproducible for quantifying a drug or analyte in a biological matrix. scielo.brrrml.ro This is particularly critical in preclinical studies where data on pharmacokinetics and drug metabolism are generated. The validation process assesses several key parameters, including specificity, linearity, accuracy, precision, recovery, and stability. researchgate.netrrml.ro
The LC-MS/MS method for this compound quantification in rat plasma, as previously discussed, underwent rigorous validation. researchgate.net The key validation parameters are summarized below:
Specificity: The method demonstrated high specificity, with no significant interference observed from endogenous plasma components at the retention times of this compound and the internal standard. researchgate.net
Linearity: The calibration curve was linear over the concentration range of 9.0 to 5000 ng/mL. researchgate.net
Accuracy and Precision: The intra- and inter-day precision (expressed as relative standard deviation, RSD) were both less than 11.8%, and the accuracy ranged from -7.0% to 12.9%. These values are well within the accepted limits for bioanalytical method validation. researchgate.net
Recovery: The mean recovery of this compound from rat plasma was consistently high, ranging from 85.3% to 87.2%. researchgate.net
Matrix Effect: The matrix effect was found to be minimal, with values between 98.5% and 104.0%, indicating that the plasma matrix did not significantly suppress or enhance the ionization of the analyte. researchgate.net
Stability: this compound was found to be stable in rat plasma under various storage and handling conditions encountered during the study. researchgate.net
The successful validation of this method demonstrates its suitability for generating reliable data in preclinical pharmacokinetic studies of this compound. researchgate.net
Standardization and Quality Control of this compound Reference Materials
The availability of high-purity, well-characterized reference materials is fundamental for the accurate quantification and quality control of this compound in research and commercial products. wikipedia.orgr-biopharm.com Certified Reference Materials (CRMs) are produced under stringent manufacturing procedures and are accompanied by a certificate of analysis that provides information on the material's purity, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgr-biopharm.com
The quality control of a this compound reference standard involves a comprehensive set of analytical tests to confirm its identity and determine its purity. researchgate.netmedchemexpress.com These tests typically include:
Chromatographic Purity: HPLC or GC is used to assess the presence of any impurities. The purity is often determined as a percentage of the main peak area relative to the total peak area.
Identity Confirmation: Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the compound, matching the spectra with known data for this compound. researchgate.net
Assay/Absolute Purity: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a reference standard without the need for a specific reference material of the same compound. ulisboa.pt The purity is determined by comparing the analyte's signal to that of a high-purity, certified internal standard. ulisboa.pt
Residual Solvents and Water Content: Techniques like GC-HS (Headspace Gas Chromatography) and Karl Fischer titration are used to quantify residual solvents and water content, respectively, which are factored into the final purity calculation.
Commercial suppliers of this compound reference standards provide a certificate of analysis detailing the results of these quality control tests, ensuring the material is suitable for its intended analytical purpose. medchemexpress.comdergipark.org.tr
Research Gaps, Challenges, and Future Directions in Taraxasterol Studies
Unexplored Biological Activities and Therapeutic Potentials
Taraxasterol (B1681928) has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. frontiersin.orgresearchgate.net However, its full spectrum of therapeutic applications is likely broader than what is currently known.
Potential Unexplored Areas:
Neurodegenerative Diseases: Preliminary in-vitro studies suggest that this compound may inhibit the inflammatory response induced by glial cells, which are implicated in neurodegenerative diseases. frontiersin.org Further investigation into its potential protective effects against neuronal death is warranted. frontiersin.orgresearchgate.net
Antiviral Properties: A recent study found that this compound can significantly reduce the secretion of hepatitis B virus (HBV) antigens and DNA. frontiersin.org This opens a new avenue for exploring its potential as an antiviral agent against a wider range of viruses.
Metabolic Disorders: While some studies have touched upon its effects on metabolic pathways, a comprehensive investigation into its role in conditions like diabetes and obesity is still needed. nih.govresearchgate.net
Autoimmune Diseases: The immunomodulatory effects of this compound suggest its potential in managing autoimmune disorders. researchgate.net Its ability to modulate the Bax/Bcl-2 signaling pathway, which is often dysregulated in these conditions, is a promising area for future research. researchgate.net
Comprehensive Elucidation of Novel Molecular Targets and Signaling Networks
Current research has identified several key signaling pathways modulated by this compound, including NF-κB, MAPK, and PI3K/AKT. frontiersin.orgnih.govcaringsunshine.com However, a complete picture of its molecular interactions is yet to be established.
Key Research Questions:
What are the primary molecular targets of this compound? Identifying the direct binding partners of this compound is crucial for understanding its mechanism of action.
How does this compound modulate crosstalk between different signaling pathways? For instance, while it's known that NF-κB regulates NLRP3 and IL-1β, the precise mechanism by which this compound influences this interaction remains unclear. frontiersin.orgresearchgate.net
Are there novel signaling networks influenced by this compound? Expanding the investigation beyond the currently known pathways could reveal new therapeutic targets. For example, recent findings indicate that this compound may exert its anti-aging effects through the PGC1α/NRF1 signaling pathway and its anti-lung cancer effects via EGFR-mediated signaling. nih.gove-century.us
Table of Known and Potential Molecular Targets of this compound:
| Category | Known Targets/Pathways | Potential Novel Targets/Pathways |
| Inflammation | NF-κB, MAPK, NLRP3 inflammasome, COX-2, iNOS frontiersin.orgresearchgate.netnih.gov | Toll-like receptor signaling beyond the NF-κB axis nih.gov |
| Oxidative Stress | Nrf2/HO-1, ERK frontiersin.orgnih.gov | PGC1α/NRF1 nih.gove-century.us |
| Cancer | PI3K/AKT, EGFR/AKT1, Hint1, Bax/Bcl-2, c-Myc, Cyclin D1 nih.govcaringsunshine.comnih.govnih.gov | FGFR2, L1CAM researchgate.netnih.gov |
| Apoptosis | Bax, Bcl-2, Caspase-3, Caspase-9 researchgate.nete-century.us | Other components of the intrinsic and extrinsic apoptosis pathways |
Development of Advanced Delivery Systems for Enhanced Research Applications (e.g., Nanoparticle Formulations for In Vitro/In Vivo Studies)
The poor water solubility and potential for low bioavailability of this compound present challenges for its application in both research and clinical settings. researchgate.netnih.gov Advanced drug delivery systems can help overcome these limitations. nih.govnih.gov
Promising Delivery Strategies:
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers, can improve its stability, solubility, and enable controlled release. researchgate.netnih.govmdpi.com Studies on mPEG-PLGA/taraxasterol acetate (B1210297) nanoparticles have shown promising results in animal models. researchgate.net
Lipid-Based Carriers: Liposomes, solid-lipid nanoparticles, and nanostructured lipid carriers are effective for enhancing the oral absorption and targeting of hydrophobic compounds like this compound. nih.gov
Micelles and Hydrogels: Polymeric micelles can improve the systemic bioavailability of poorly soluble compounds. nih.gov Hydrogels can be used for sustained local delivery. nih.gov
Targeted Delivery: Functionalizing nanoparticles with ligands that bind to specific receptors on target cells can enhance the efficacy and reduce off-target effects. nih.govmdpi.com For instance, nanoparticles can be coated with factors that bind to receptors overexpressed on cancer cells. nih.govphcogrev.com
Sustainable and Scalable Production Strategies for Research-Grade this compound
Currently, this compound is primarily obtained through extraction from natural sources, such as the dandelion (Taraxacum officinale). frontiersin.orgnih.gov However, the concentration of this compound in these plants is often low, which limits its availability for large-scale research and potential pharmaceutical development. nih.govphcogrev.com
Future Production Strategies:
Plant Tissue Culture: In vitro cultivation of plant cells and tissues offers a controlled and sustainable method for producing this compound. nih.govresearchgate.net Elicitation, using agents like methyl jasmonate and β-cyclodextrin, has been shown to enhance the production of this compound in cell cultures of Taraxacum officinale and Solanum lycopersicum. researchgate.netmdpi.com
Metabolic Engineering: Modifying the biosynthetic pathways in microorganisms or plants could lead to higher yields of this compound. The identification of the oxidosqualene cyclase (OSC) gene responsible for this compound synthesis in lettuce is a step in this direction. researchgate.netnih.gov
Chemical Synthesis: While the complex structure of this compound presents a challenge for chemical synthesis, advancements in synthetic chemistry could eventually provide a scalable and cost-effective production method. nih.gov The synthesis of acyl derivatives of this compound has already been achieved. researchgate.net
Integrative Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanistic Research
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-pathway analyses and adopt integrative "omics" approaches. mdpi.com Combining transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by this compound. mdpi.comresearchgate.net
Applications of Omics in this compound Research:
Transcriptomics: Can identify genes that are differentially expressed in response to this compound treatment, providing insights into the affected signaling pathways and regulatory networks. frontiersin.org
Proteomics: Can reveal changes in protein expression and post-translational modifications, helping to identify the direct and indirect protein targets of this compound. frontiersin.org
Metabolomics: Can analyze the global changes in metabolite profiles, uncovering the metabolic pathways that are altered by this compound. researchgate.netfrontiersin.org A study on this compound acetate in a mouse model of ulcerative colitis utilized metabolomics to show its effect on regulating metabolic levels. researchgate.net
By integrating these omics datasets, researchers can construct detailed molecular interaction maps and identify novel biomarkers and therapeutic targets related to this compound's activity. mdpi.comresearcher.life This approach will be invaluable for elucidating its complex mechanisms of action and guiding future drug development efforts.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying taraxasterol’s anti-inflammatory mechanisms in airway diseases?
- Methodological Answer : Use TGF-β1-stimulated airway smooth muscle cells (ASMCs) to assess proliferation, migration, and extracellular matrix (ECM) accumulation. Measure contractile markers (e.g., smooth muscle α-actin) via Western blot and quantify ECM proteins (collagen I, fibronectin) using ELISA. Validate findings by inhibiting the p38/STAT3 pathway with specific agonists/antagonists (e.g., p38 MAPK agonist P79350) .
Q. How can researchers validate this compound’s molecular targets in inflammatory pathways?
- Methodological Answer : Combine in vitro assays (e.g., LPS-induced HT-29 cell models for colitis) with in vivo models (e.g., dextran sulfate sodium-induced ulcerative colitis in mice). Perform RNA sequencing or phosphoproteomics to identify downstream targets, followed by siRNA-mediated gene silencing to confirm functional relevance .
Q. What assays are recommended to assess this compound’s antioxidant efficacy in aging-related studies?
- Methodological Answer : Employ senescence-associated β-galactosidase (SA-β-gal) staining in cardiovascular cells to evaluate anti-aging effects. Quantify SIRT1, p53, and cyclin D1 expression via qPCR and Western blot. Use oxidative stress markers (e.g., ROS levels, SOD activity) in aging rodent models .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved across studies?
- Methodological Answer : Conduct network meta-analyses to compare dose-response relationships from independent studies. Standardize experimental conditions (e.g., cell lines, animal strains, dosing intervals) and apply statistical models (e.g., ANOVA with Bonferroni correction) to identify confounding variables .
Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?
- Methodological Answer : Use lipid-based nanoformulations (e.g., liposomes) to enhance solubility. Monitor plasma concentration-time profiles via HPLC-MS/MS. Compare bioavailability metrics (Cmax, AUC) across administration routes (oral vs. intraperitoneal) .
Q. How do researchers differentiate this compound’s primary mechanisms from off-target effects in multi-pathway diseases like asthma?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to silence suspected pathways (e.g., p38/STAT3). Use isoform-specific inhibitors (e.g., STAT3 inhibitor S3I-201) and compare outcomes with wild-type cells. Validate via dual-luciferase reporter assays for pathway activity .
Q. What statistical approaches are critical for analyzing this compound’s synergistic effects with other phytochemicals?
- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method. Use CompuSyn software to quantify synergism (CI < 1) or antagonism (CI > 1). Validate with dose-matrix experiments in co-treatment models .
Methodological Considerations
- Experimental Design : For in vitro studies, include positive controls (e.g., dexamethasone for anti-inflammatory assays) and ensure cell viability via MTT/WST-1 tests .
- Data Contradiction Analysis : Address variability in plant-derived this compound purity by standardizing extraction protocols (e.g., HPLC purity ≥98%) and reporting batch-specific data .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines, include ethical approval statements, and detail euthanasia methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
